molecular formula C6H5N3O2S B2608991 6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1338659-65-6

6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B2608991
CAS No.: 1338659-65-6
M. Wt: 183.19
InChI Key: JQIRDWLQOMEJEW-UHFFFAOYSA-N
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Description

6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of isothiazolopyrimidines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide, followed by alkylation with various alkyl halides . Another approach includes three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes under ultrasonic activation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and energy-efficient processes, may be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thioethers or thiols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen or sulfur atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides or amines. Reaction conditions typically involve solvents like dimethylformamide or ethanol and may require catalysts or specific temperatures to achieve optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while nucleophilic substitution with alkyl halides can produce alkylated derivatives.

Scientific Research Applications

6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with molecular targets such as enzymes. For instance, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication . This leads to the accumulation of DNA breaks and ultimately induces cell death in rapidly dividing cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in the ring structure. This unique arrangement contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-methyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2S/c1-9-5(10)4-3(2-12-8-4)7-6(9)11/h2H,1H3,(H,7,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIRDWLQOMEJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=NSC=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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